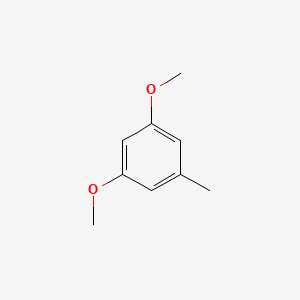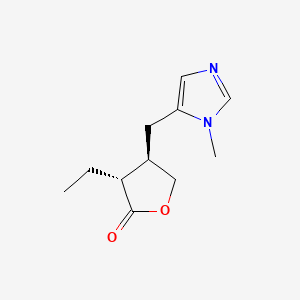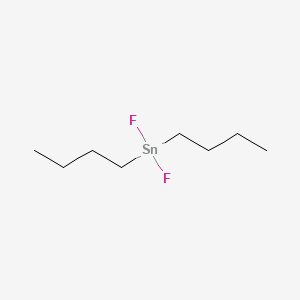
Dibutyldifluorostannan
Übersicht
Beschreibung
Dibutyldifluorostannane (DBDFS) is an organostannane compound containing two butyl groups and two fluorine atoms, and is represented by the chemical formula C4H10F2Sn. This compound is primarily used in the synthesis of organic and organometallic compounds, and is a versatile reagent for the preparation of a variety of organofluorine compounds. DBDFS is also used as a catalyst in certain chemical reactions, and is an important precursor for the synthesis of fluorinated materials.
Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von Dibutyldifluorostannan
This compound, auch bekannt als Dibutyldifluorzinn, ist eine chemische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung. Nachfolgend finden Sie eine detaillierte Analyse von sechs einzigartigen Anwendungen, jede in einem eigenen Abschnitt.
Fluoreszierende Sonden in der biomedizinischen Forschung: This compound kann bei der Entwicklung und Synthese fluoreszierender Sonden eingesetzt werden. Diese Sonden sind in der biomedizinischen Forschung aufgrund ihrer hohen Empfindlichkeit und Selektivität von entscheidender Bedeutung. Sie sind ungiftig und bieten einen neuen Weg für die Erforschung in Bereichen wie biomedizinische Bildgebung, Umweltüberwachung und Lebensmittelsicherheit .
Molekulare Bildgebung bei Krebs: Die Eigenschaften der Verbindung ermöglichen möglicherweise ihren Einbau in fluoreszierende Sonden, die für die molekulare Bildgebung in der Krebsforschung verwendet werden. Diese Anwendung ist besonders wertvoll aufgrund ihrer nicht-invasiven Natur und der Fähigkeit, eine hohe Spezifität für Veränderungen im Mikromilieu zu bieten .
Lebendzell-Fluoreszenzmikroskopie: In der Lebendzell-Fluoreszenzmikroskopie können this compound-basierte Sonden waschfreie Bildgebung ermöglichen. Das bedeutet, dass die Sonden in den Zellen verbleiben können und eine helle Fluoreszenz liefern, ohne dass ein Waschen erforderlich ist, was über einen längeren Zeitraum erhalten bleiben kann .
Temperatursensorik: Von this compound abgeleitete Sonden können empfindlich auf Temperaturänderungen reagieren, was sie für die Herstellung von Temperatursensoren geeignet macht. Diese Sensoren könnten einen hohen Grad an Empfindlichkeit aufweisen, was für präzise Messungen in verschiedenen wissenschaftlichen Experimenten unerlässlich ist .
Ultraschall-schaltbare Fluoreszenzmikroskopie: Das Potenzial der Verbindung in der ultraschall-schaltbaren Fluoreszenzmikroskopie (USF) ist eine weitere vielversprechende Anwendung. USF-Bildgebung ist eine Technik, bei der die Fluoreszenz einer Sonde durch Ultraschall eingeschaltet werden kann, was für die gezielte Bildgebung und Diagnostik nützlich ist .
Safety and Hazards
Wirkmechanismus
Mode of Action
It’s known that the compound plays a role in certain chemical reactions . More research is needed to fully understand its interaction with its targets and any resulting changes.
Biochemical Pathways
It’s important to note that the compound’s involvement in biochemical pathways would largely depend on the specific chemical reactions it’s used in .
Pharmacokinetics
As a chemical compound used in reactions, its bioavailability would depend on several factors including its chemical structure, the environment in which it’s used, and the specific reaction it’s involved in .
Result of Action
The result of Dibutyldifluorostannane’s action would be determined by the specific chemical reaction it’s used in. For instance, one study mentions the formation of Dibutyldifluorostannane as a result of the radiolysis of tetrabutyl-stannane .
Biochemische Analyse
Biochemical Properties
Dibutyldifluorostannane plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It is known to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the binding of Dibutyldifluorostannane to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For instance, it has been observed that Dibutyldifluorostannane can inhibit certain metalloproteins by binding to their metal centers, thereby affecting their catalytic functions .
Cellular Effects
Dibutyldifluorostannane has been shown to exert various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to Dibutyldifluorostannane can lead to oxidative stress in cells, resulting in the activation of stress response pathways and changes in gene expression . Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of Dibutyldifluorostannane involves its interactions with biomolecules at the molecular level. It can bind to specific sites on enzymes and proteins, leading to changes in their conformation and activity. For instance, Dibutyldifluorostannane can inhibit enzyme activity by binding to the active site and blocking substrate access . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcriptional machinery of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dibutyldifluorostannane can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that Dibutyldifluorostannane is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of toxic byproducts . Long-term exposure to Dibutyldifluorostannane in in vitro and in vivo studies has been associated with persistent oxidative stress and cellular damage .
Dosage Effects in Animal Models
The effects of Dibutyldifluorostannane vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant toxicity and adverse effects. Studies have shown that high doses of Dibutyldifluorostannane can cause oxidative stress, organ damage, and even mortality in animal models . Threshold effects have been observed, where a certain dosage level leads to a sudden increase in toxicity and adverse outcomes .
Metabolic Pathways
Dibutyldifluorostannane is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can affect the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic balance . For instance, Dibutyldifluorostannane can inhibit enzymes involved in glycolysis and the citric acid cycle, resulting in altered energy production and metabolic flux .
Transport and Distribution
The transport and distribution of Dibutyldifluorostannane within cells and tissues involve interactions with transporters and binding proteins. It can be transported across cell membranes via specific transporters and distributed to various cellular compartments . The localization and accumulation of Dibutyldifluorostannane within cells can affect its activity and function, influencing its overall impact on cellular processes .
Subcellular Localization
Dibutyldifluorostannane exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, Dibutyldifluorostannane may localize to the mitochondria, where it can influence mitochondrial function and energy production . The subcellular localization of Dibutyldifluorostannane is crucial for understanding its precise role in cellular processes and its potential therapeutic applications.
Eigenschaften
IUPAC Name |
dibutyl(difluoro)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.2FH.Sn/c2*1-3-4-2;;;/h2*1,3-4H2,2H3;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLYKVGGKZYRRQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18F2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052223 | |
| Record name | Dibutyl(difluoro)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
563-25-7 | |
| Record name | Dibutyltin difluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=563-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibutyltin difluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibutyldifluorotin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302604 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Stannane, dibutyldifluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dibutyl(difluoro)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibutyldifluorostannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.406 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
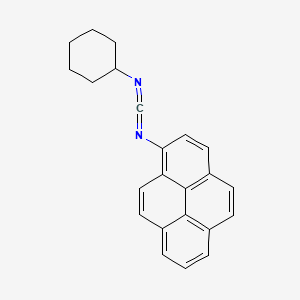
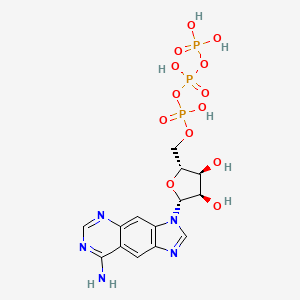
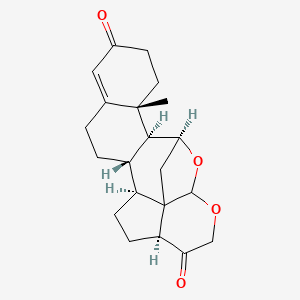


![2-bromo-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B1218922.png)
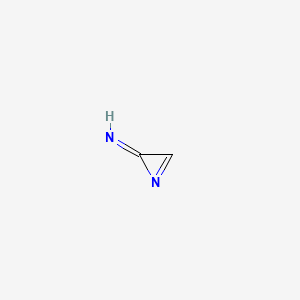
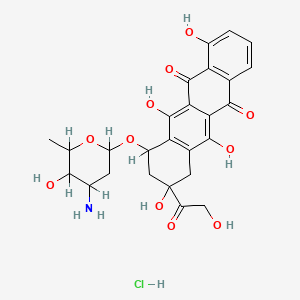
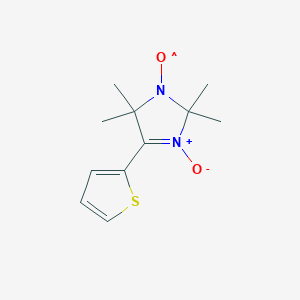
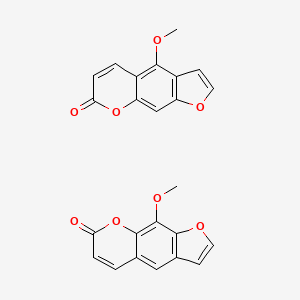

![[2-(Hexan-2-yl)-2-(11-methoxy-11-oxoundecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B1218933.png)
